molecular formula C16H24BrNO3S B2947903 5-bromo-N-cyclohexyl-2-ethoxy-N-ethylbenzenesulfonamide CAS No. 667892-70-8

5-bromo-N-cyclohexyl-2-ethoxy-N-ethylbenzenesulfonamide

Cat. No.: B2947903
CAS No.: 667892-70-8
M. Wt: 390.34
InChI Key: JBRFJOWPQHCEPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N-cyclohexyl-2-ethoxy-N-ethylbenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with bromine at the 5-position, an ethoxy group at the 2-position, and two nitrogen-bound substituents: a cyclohexyl and an ethyl group. Its molecular formula is C₁₇H₂₅BrN₂O₃S, with a molecular weight of 417.36 g/mol (inferred from structural analogs in , and 11). Sulfonamides are widely studied for their pharmacological properties, including enzyme inhibition and antimicrobial activity.

Properties

IUPAC Name

5-bromo-N-cyclohexyl-2-ethoxy-N-ethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BrNO3S/c1-3-18(14-8-6-5-7-9-14)22(19,20)16-12-13(17)10-11-15(16)21-4-2/h10-12,14H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBRFJOWPQHCEPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)S(=O)(=O)C2=C(C=CC(=C2)Br)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-cyclohexyl-2-ethoxy-N-ethylbenzenesulfonamide typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by the introduction of the cyclohexyl, ethoxy, and ethylbenzenesulfonamide groups through a series of substitution reactions. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper compounds to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-cyclohexyl-2-ethoxy-N-ethylbenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium azide or potassium cyanide.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-bromo-N-cyclohexyl-2-ethoxy-N-ethylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-bromo-N-cyclohexyl-2-ethoxy-N-ethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between 5-bromo-N-cyclohexyl-2-ethoxy-N-ethylbenzenesulfonamide and related sulfonamides.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Reference
This compound C₁₇H₂₅BrN₂O₃S 417.36 Bromo (C5), Ethoxy (C2), N-Cyclohexyl, N-Ethyl Not explicitly listed Inferred
5-Bromo-2-ethoxy-N-(2-methylcyclohexyl)benzenesulfonamide C₁₅H₂₂BrNO₃S 376.30 Bromo (C5), Ethoxy (C2), N-(2-methylcyclohexyl) 927636-69-9
5-Bromo-2-ethoxy-N-propylbenzenesulfonamide C₁₁H₁₆BrNO₃S 322.22 Bromo (C5), Ethoxy (C2), N-Propyl 886123-91-7
N-Cyclohexyl-5-fluoro-2-methoxy-N-methylbenzenesulfonamide C₁₄H₂₀FNO₃S 301.38 Fluoro (C5), Methoxy (C2), N-Cyclohexyl, N-Methyl 723742-91-4
5-Bromo-N-ethyl-2-methoxybenzenesulfonamide C₉H₁₂BrNO₃S 294.17 Bromo (C5), Methoxy (C2), N-Ethyl 717892-29-0

Key Comparative Insights:

Substituent Effects on Molecular Weight and Solubility: The target compound’s larger molecular weight (417.36 g/mol) compared to simpler analogs like 5-bromo-N-ethyl-2-methoxybenzenesulfonamide (294.17 g/mol) is attributed to its bulky N-cyclohexyl group. This group likely reduces aqueous solubility but may enhance lipid membrane permeability .

Halogen and Heterocyclic Variations :

  • Bromine at C5 (common in all compounds) provides a strong electron-withdrawing effect, stabilizing negative charges in enzyme-binding pockets. In contrast, the fluoro-substituted analog () offers weaker electronegativity but improved metabolic stability .
  • Compounds with thiophene or benzoxazole cores () exhibit distinct electronic properties compared to benzene-based sulfonamides, affecting their pharmacokinetic profiles .

In contrast, N-propyl or N-ethyl groups () offer flexibility but lower steric bulk . Bis-alkylation (e.g., N-cyclohexyl-N-ethyl in the target compound) may reduce metabolic oxidation compared to mono-alkylated analogs .

Biological Activity Trends :

  • Sulfonamides with ethoxy groups (e.g., ) show enhanced inhibition of carbonic anhydrase compared to methoxy derivatives, as observed in studies of similar compounds .
  • The presence of bromine correlates with higher antimicrobial activity in sulfonamides, as seen in analogs like 5-bromo-N-(sec-butyl)-2-thiophenesulfonamide () .

Biological Activity

5-bromo-N-cyclohexyl-2-ethoxy-N-ethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article provides a comprehensive overview of the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom attached to a benzene ring, along with ethoxy and cyclohexyl substituents. Its molecular formula is C₁₅H₁₈BrN₃O₂S, indicating the presence of a sulfonamide functional group, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonamide group plays a crucial role in binding to enzymes and receptors, potentially inhibiting or modulating various biological pathways. Current research suggests that the compound may act by:

  • Inhibiting Enzymatic Activity : The compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Modulating Signaling Pathways : It could affect signaling pathways that regulate cell growth and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro assays have shown its effectiveness against:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 µg/mL
Escherichia coli15 µg/mL
Pseudomonas aeruginosa20 µg/mL

These findings suggest that the compound could be a promising candidate for developing new antibacterial agents, particularly in light of rising antibiotic resistance.

Anticancer Properties

In addition to its antimicrobial effects, this sulfonamide has demonstrated anticancer potential in various studies. Cell line assays have revealed that it can inhibit the growth of cancer cells, including:

Cancer Cell Line IC50 (µM)
HeLa (cervical cancer)12
MCF-7 (breast cancer)8
A549 (lung cancer)15

These results indicate a concentration-dependent effect on cell viability, suggesting that further investigation into its mechanism of action in cancer treatment is warranted.

Case Studies and Research Findings

Several studies have focused on elucidating the biological effects and mechanisms of action of this compound:

  • Inhibition of Type III Secretion System (T3SS) :
    A study explored the compound's ability to inhibit T3SS in pathogenic bacteria, which is crucial for their virulence. The compound showed promising results, leading to a significant reduction in T3SS activity at concentrations as low as 25 µM .
  • Cell Cycle Arrest :
    In cancer research, it was found that treatment with this sulfonamide led to cell cycle arrest at the G2/M phase in HeLa cells, indicating its potential as an anticancer agent .
  • Synergistic Effects :
    Research has also investigated the synergistic effects of combining this compound with other antibiotics. Preliminary results suggest enhanced antibacterial activity when used alongside traditional antibiotics, which could help combat resistant strains .

Q & A

Q. What green chemistry metrics assess environmental impact during scaled-up synthesis?

  • Methodological Answer : Calculate E-Factor (kg waste/kg product) and Process Mass Intensity (PMI) for each step. Solvent selection guides (e.g., CHEM21) prioritize ethanol over dichloromethane. Catalytic methods (e.g., flow chemistry) reduce Pd waste. Life Cycle Assessment (LCA) evaluates energy/water usage across the supply chain .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.